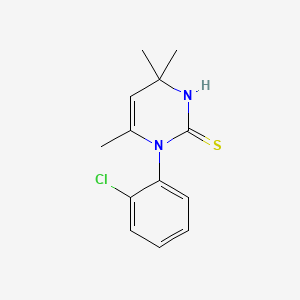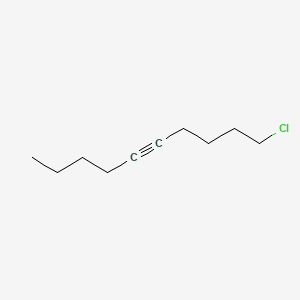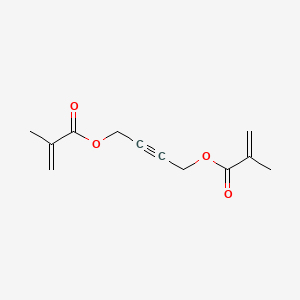
2-Butyne-1,4-diol dimethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyne-1,4-diol dimethacrylate is an organic compound that features both alkyne and diol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as polymer chemistry, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
2-Butyne-1,4-diol dimethacrylate can be synthesized through the esterification of 2-butyne-1,4-diol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dimethacrylate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality dimethacrylate suitable for various applications.
化学反応の分析
Types of Reactions
2-Butyne-1,4-diol dimethacrylate undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Ethers, esters.
科学的研究の応用
2-Butyne-1,4-diol dimethacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Materials Science: The compound is employed in the development of advanced materials with specific mechanical and thermal properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceutical agents.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of 2-butyne-1,4-diol dimethacrylate involves its interaction with various molecular targets and pathways. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
類似化合物との比較
Similar Compounds
1,4-Butynediol: Similar in structure but lacks the methacrylate groups.
2-Butene-1,4-diol: Contains a double bond instead of a triple bond.
1,4-Butanediol: Saturated diol without any alkyne or methacrylate groups.
Uniqueness
2-Butyne-1,4-diol dimethacrylate is unique due to its combination of alkyne and methacrylate functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
67905-43-5 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
4-(2-methylprop-2-enoyloxy)but-2-ynyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,7-8H2,2,4H3 |
InChIキー |
LFWWWRPUVDIHKC-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC#CCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


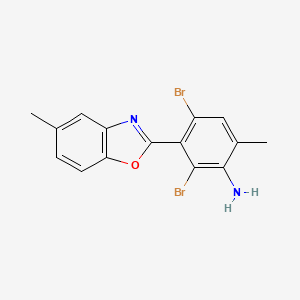
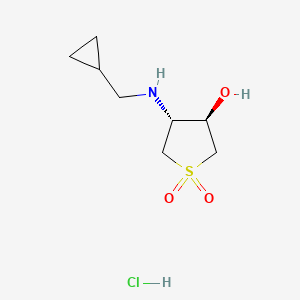
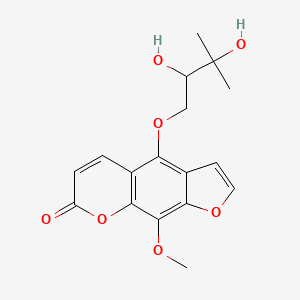
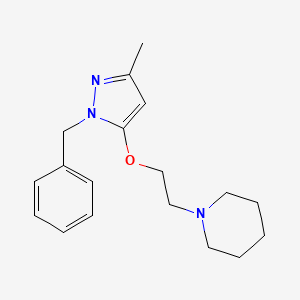
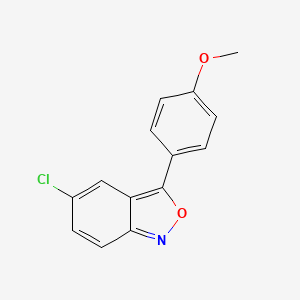
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
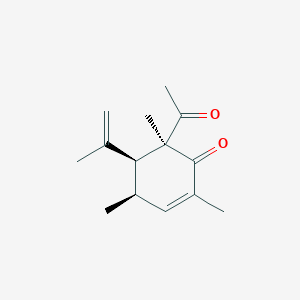
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)


